molecular formula C27H26N4O2 B560368 Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-

Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-

Cat. No.: B560368
M. Wt: 438.5 g/mol
InChI Key: OEHLNQDRVMDXQD-UHFFFAOYSA-N
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Description

4-(4′-Methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl-methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This enzyme is a serine hydrolase that acts as an alternative hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG). KT195 has negligible activity against other serine hydrolases such as diacylglycerol lipase beta (DAGLβ) and has been used as a control probe for studies of DAGLβ as well as being a probe on its own to study ABHD6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

KT195 is synthesized through a multi-step process involving the formation of a triazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods

While specific industrial production methods for KT195 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

KT195 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the methoxy group on the biphenyl moiety. These reactions can include:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic substitution: Reagents such as halogens, nitro compounds, or sulfonic acids can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of KT195, while electrophilic substitution with a halogen could yield a halogenated derivative .

Scientific Research Applications

KT195 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

KT195 exerts its effects by selectively inhibiting the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This inhibition prevents the hydrolysis of 2-arachidonoylglycerol, leading to its accumulation in cells. The increased levels of 2-arachidonoylglycerol can then activate cannabinoid receptors, modulating various physiological processes. Additionally, KT195 has been shown to reduce the secretion of interleukin-1β from macrophages, indicating its involvement in inflammatory pathways .

Biological Activity

Overview

Methanone, specifically 4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- , also known as KT195 or ML295 , is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . This enzyme plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG) . This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methanone is C27H26N4O2C_{27}H_{26}N_{4}O_{2}, with a molecular weight of approximately 438.52 g/mol . The compound features a triazole ring and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H26N4O2
Molecular Weight438.52 g/mol
CAS Number1402612-58-1
IUPAC Name[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone

Target of Action : The primary target of KT195 is ABHD6, a serine hydrolase that hydrolyzes 2-AG. By inhibiting ABHD6, KT195 increases the levels of 2-AG in various cellular contexts, which can enhance endocannabinoid signaling pathways.

Mode of Action : The interaction between KT195 and ABHD6 leads to modulation of the endocannabinoid system, which is implicated in various physiological processes including pain sensation, mood regulation, and neuroprotection.

Inhibition Studies

KT195 has been shown to selectively inhibit ABHD6 with negligible effects on other serine hydrolases such as diacylglycerol lipase beta (DAGLβ). This selectivity makes it a valuable tool for studying the role of ABHD6 in endocannabinoid signaling.

Pharmacological Effects

Research indicates that KT195 can influence several biological processes:

  • Neuroprotection : By modulating endocannabinoid levels, KT195 may provide protective effects against neurodegenerative conditions.
  • Pain Management : Increased levels of 2-AG are associated with analgesic effects, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of KT195 in various experimental models:

  • Cancer Cell Lines : In vitro studies demonstrated that compounds related to KT195 exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) studies indicated that modifications to the triazole and piperidine moieties could enhance anticancer activity.
  • Neurogenic Effects : In Neuro2a cells, KT195 increased 2-AG levels significantly, which correlated with enhanced neuronal survival under stress conditions. This suggests its potential role in neuroprotective strategies.
  • Behavioral Studies : Animal models treated with KT195 exhibited altered pain response behaviors consistent with enhanced endocannabinoid signaling.

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLNQDRVMDXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-

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